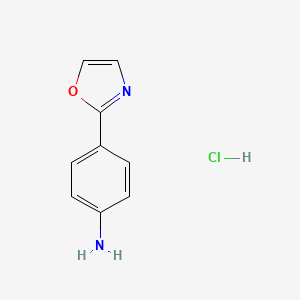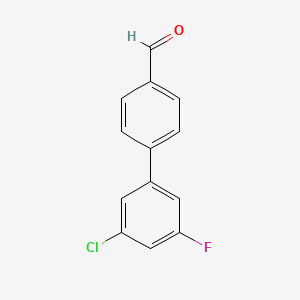
4-(3-Chloro-5-fluorophenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-5-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro and a fluoro group at the 3rd and 5th positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-(3-Chloro-5-fluorophenyl)benzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction. For instance, 4-chlorobenzaldehyde can be reacted with a fluorinating agent to introduce the fluorine atom at the desired position . Another method involves the direct chlorination and fluorination of benzaldehyde derivatives under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often using catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-5-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(3-Chloro-5-fluorophenyl)benzoic acid.
Reduction: 4-(3-Chloro-5-fluorophenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)benzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to molecular targets, thereby affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Another halogen-substituted benzaldehyde with similar reactivity but different substitution pattern.
4-Fluorobenzaldehyde: Lacks the chloro substituent, leading to different chemical and biological properties.
3-Chlorobenzaldehyde: Lacks the fluoro substituent, affecting its reactivity and applications.
Uniqueness
4-(3-Chloro-5-fluorophenyl)benzaldehyde is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This dual substitution can enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-(3-chloro-5-fluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIXTJPGYAARQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743058 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-68-8 |
Source


|
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


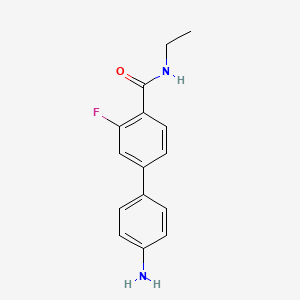


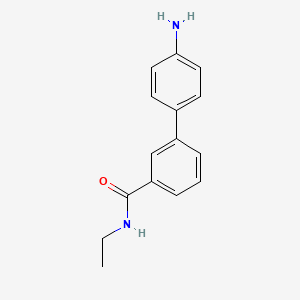

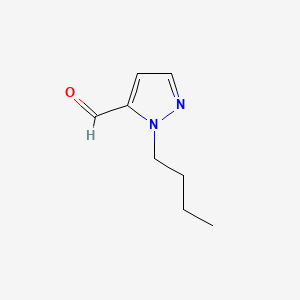
![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)

